molecular formula C13H15NO5 B3036654 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-91-9

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3036654
CAS No.: 39629-91-9
M. Wt: 265.26 g/mol
InChI Key: AFHZUDVQQAPRFQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a structurally complex organic compound characterized by a pyrrolidinone core (a five-membered lactam ring) substituted with a carboxylic acid group at position 3 and a 3,4-dimethoxyphenyl moiety at position 1. The compound’s unique structure combines electron-rich aromatic substituents (dimethoxy groups) with polar functional groups (carboxylic acid and ketone), conferring distinct physicochemical properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-10-4-3-9(6-11(10)19-2)14-7-8(13(16)17)5-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHZUDVQQAPRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191923
Record name 1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39629-91-9
Record name 1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39629-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a dimethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the ketone functional group, followed by carboxylation to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.

Comparison with Similar Compounds

Key Findings :

This contrasts with the dihydroxy analog, where hydroxyl groups increase polarity and metal-chelating capacity.

Acidity and Solubility: The carboxylic acid group (pKa ~2.5) dominates the compound’s acidity, similar to other pyrrolidinone carboxylic acids. However, the dimethoxy groups reduce water solubility compared to hydroxylated derivatives.

This rigidity may enhance selectivity in receptor interactions.

Biological Activity

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H15NO5
  • Molecular Weight : 265.26 g/mol
  • CAS Number : 39629-91-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of pyrrolidine derivatives through cyclization reactions. The characterization of these compounds is crucial for understanding their biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes key findings regarding their efficacy against various cancer cell lines:

CompoundCell LineViability Reduction (%)Reference
1A549 (Lung)63.4
2A549 (Lung)21.2
3A549 (Lung)38.3

In a study using A549 human lung adenocarcinoma cells, it was found that the compound significantly reduced cell viability in a dose-dependent manner, with some derivatives exhibiting over 70% reduction in viability compared to untreated controls. The introduction of specific substituents on the phenyl ring enhanced anticancer activity significantly, indicating a structure-activity relationship that merits further exploration.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated against various multidrug-resistant pathogens. The following table presents the minimum inhibitory concentrations (MIC) observed for selected derivatives:

CompoundPathogenMIC (µg/mL)Activity
1Staphylococcus aureus>128No activity
2Klebsiella pneumoniae>128No activity
3Pseudomonas aeruginosa>128No activity

Despite some derivatives showing promise in anticancer assays, initial screenings indicated limited antibacterial and antifungal activities against clinically relevant strains .

Study on Anticancer Activity

A comprehensive study was conducted to evaluate the anticancer effects of various derivatives of this compound using MTT assays on A549 cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. For instance, a derivative with a dichloro substitution reduced cell viability to as low as 21.2%, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .

Research on Antimicrobial Properties

Another research effort focused on assessing the antimicrobial efficacy of these compounds against resistant strains such as Acinetobacter baumannii and Escherichia coli. The study utilized broth microdilution methods to determine MIC values but found that many derivatives did not exhibit significant antimicrobial effects, suggesting a need for further structural optimization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

  • Methodological Answer : A typical approach involves cyclocondensation of substituted anilines with itaconic acid derivatives. For example, 2,4-difluoroaniline reacts with itaconic acid in water under reflux to form a 5-oxopyrrolidine scaffold, followed by esterification or functionalization . Modifications include catalytic sulfuric acid for esterification or coupling with succinic anhydride in refluxing p-xylene to introduce carboxylic acid groups . Optimization of solvent systems (e.g., DMF or toluene) and catalysts (e.g., Pd or Cu) may enhance yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrrolidine ring and aromatic methoxy groups.
  • HPLC (≥95% purity thresholds) to assess synthetic yield and impurities.
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) functional groups .

Q. What are the primary research applications of this compound in academia?

  • Methodological Answer : It serves as a scaffold for:

  • Antimicrobial agents : Derivatives are screened against multidrug-resistant pathogens (e.g., Candida albicans, Aspergillus fumigatus) using standardized MIC assays .
  • Antioxidant studies : Evaluated via DPPH radical scavenging assays, with EC₅₀ values compared to controls like ascorbic acid .
  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the dimethoxyphenyl group or pyrrolidine ring to optimize bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize assays : Use identical strains (e.g., ATCC controls) and protocols (e.g., CLSI guidelines) to minimize variability .
  • Validate cytotoxicity : Compare IC₅₀ values across cell lines (e.g., A549 lung cancer vs. HEK293 normal cells) to distinguish selective toxicity .
  • Statistical analysis : Apply two-way ANOVA or Kruskal-Wallis tests to assess significance of bioactivity differences .

Q. What strategies optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Solvent optimization : Replace water with polar aprotic solvents (e.g., DMF) to improve cyclocondensation efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or enzymes for regioselective esterification .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How do stereochemical variations (e.g., R/S configurations) impact the compound’s bioactivity?

  • Methodological Answer :

  • Chiral resolution : Separate enantiomers via chiral HPLC or diastereomeric salt formation (e.g., using (R)-1-phenylethylamine) .
  • Comparative bioassays : Test enantiomers against bacterial/fungal models to identify stereospecific activity (e.g., R-configuration showing 2x higher potency) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with target binding (e.g., CYP51 enzyme in fungi) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Functional group diversity : Introduce halogens (e.g., Cl, F) or heterocycles (e.g., pyridine) to modulate lipophilicity and hydrogen bonding .
  • Pharmacophore mapping : Use X-ray crystallography or NMR-based conformational analysis to identify critical moieties (e.g., 5-oxo-pyrrolidine core) .
  • Data integration : Combine bioactivity data with computational QSAR models to predict novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

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